molecular formula C13H13FO2 B12574207 2-(4-Ethynyl-2-fluorophenoxy)oxane CAS No. 196880-11-2

2-(4-Ethynyl-2-fluorophenoxy)oxane

Katalognummer: B12574207
CAS-Nummer: 196880-11-2
Molekulargewicht: 220.24 g/mol
InChI-Schlüssel: CVTPFCZLJKESJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Ethynyl-2-fluorophenoxy)oxane is an organic compound with the molecular formula C13H13FO2. It is characterized by the presence of an oxane ring substituted with a 4-ethynyl-2-fluorophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Vorbereitungsmethoden

The synthesis of 2-(4-Ethynyl-2-fluorophenoxy)oxane typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through intramolecular cyclization reactions.

    Introduction of the 4-Ethynyl-2-fluorophenoxy Group: The ethynyl and fluorophenoxy groups can be introduced through substitution reactions.

Analyse Chemischer Reaktionen

2-(4-Ethynyl-2-fluorophenoxy)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl or fluorophenoxy groups are replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

2-(4-Ethynyl-2-fluorophenoxy)oxane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity.

    Medicine: There is interest in the compound’s potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 2-(4-Ethynyl-2-fluorophenoxy)oxane involves its interaction with specific molecular targets. The compound can penetrate biological membranes and affect cellular processes by modulating the activity of enzymes and receptors. Molecular dynamics simulations have shown that the compound can alter the free energy profile of water penetration into biological membranes, leading to changes in cellular function .

Vergleich Mit ähnlichen Verbindungen

2-(4-Ethynyl-2-fluorophenoxy)oxane can be compared to other similar compounds, such as:

    Oxetanes: These compounds contain a four-membered oxetane ring and are known for their stability and reactivity.

The unique combination of the ethynyl and fluorophenoxy groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

196880-11-2

Molekularformel

C13H13FO2

Molekulargewicht

220.24 g/mol

IUPAC-Name

2-(4-ethynyl-2-fluorophenoxy)oxane

InChI

InChI=1S/C13H13FO2/c1-2-10-6-7-12(11(14)9-10)16-13-5-3-4-8-15-13/h1,6-7,9,13H,3-5,8H2

InChI-Schlüssel

CVTPFCZLJKESJD-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=C(C=C1)OC2CCCCO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.